Topic: 1H NMR and 13C NMR data for 5-phenyl-3-(p-tolyl)-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The compound 5-phenyl-3-(p-to...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR and 13C NMR data for 5-phenyl-3-(p-tolyl)-1H-pyrazole
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The compound 5-phenyl-3-(p-tolyl)-1H-pyrazole (CAS: 1019-57-4) represents a critical scaffold in medicinal chemistry, belonging to the class of 3,5-diarylpyrazoles. This structural motif is foundational to several non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib and Rimonabant, due to its ability to inhibit cyclooxygenase-2 (COX-2) and cannabinoid receptors.
For researchers and analytical scientists, the NMR characterization of this molecule presents a specific challenge: annular tautomerism . In solution, the rapid exchange of the N-H proton renders the 3- and 5-positions chemically equivalent on the NMR timescale at room temperature, or results in broadened signals depending on the solvent and temperature. This guide provides a definitive protocol for the synthesis, spectral assignment, and structural validation of this compound.
Synthesis & Reaction Pathway
To understand the NMR spectrum, one must first understand the molecular assembly. The most robust synthesis for 3,5-diarylpyrazoles is the Knorr Pyrazole Synthesis , involving the condensation of a
-diketone with hydrazine.
Synthetic Protocol[1][2][3][4][5][6]
Precursor Formation: Claisen condensation of acetophenone and ethyl 4-methylbenzoate (or 4-methylacetophenone and ethyl benzoate) yields the
-diketone is refluxed with hydrazine hydrate () in ethanol or acetic acid.
Mechanism: The hydrazine attacks one carbonyl to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Reaction Workflow Diagram
Figure 1: Step-wise synthesis pathway via the Knorr method.
Structural Dynamics: The Tautomerism Challenge
In 1H-pyrazoles with different substituents at positions 3 and 5, the position of the N-H proton is not static.[1][2]
Tautomer A: 3-(p-tolyl)-5-phenyl-1H-pyrazole
Tautomer B: 5-(p-tolyl)-3-phenyl-1H-pyrazole
In solvents like
or at room temperature, the proton transfer is often faster than the NMR timescale. This results in an averaged spectrum where the carbon signals for C3 and C5 may appear broad or averaged. However, because the substituents (Phenyl vs. Tolyl) are different, the molecule is asymmetric , and distinct signals for the two aryl rings will be observed.
Figure 2: Annular tautomerism equilibrium responsible for signal averaging in NMR.
1H NMR Spectral Analysis
Solvent Recommendation: DMSO-
is preferred over for better resolution of the N-H proton and to minimize aggregation effects.
Frequency: 400 MHz or higher recommended.
Representative Data Table (DMSO-
)
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Mechanistic Insight
N-H (Pyrazole)
13.00 – 13.50
Broad Singlet
1H
-
Highly deshielded; exchangeable with . Position varies with concentration.
Ar-H (Phenyl)
7.80 – 7.85
Doublet (d)
2H
~7.5
Ortho-protons of the unsubstituted phenyl ring.
Ar-H (p-Tolyl)
7.70 – 7.75
Doublet (d)
2H
~8.0
Ortho-protons of the p-tolyl ring.
Ar-H (Phenyl)
7.40 – 7.50
Multiplet (m)
2H
-
Meta-protons of the phenyl ring.
Ar-H (Phenyl)
7.30 – 7.35
Multiplet (m)
1H
-
Para-proton of the phenyl ring.
Ar-H (p-Tolyl)
7.20 – 7.25
Doublet (d)
2H
~8.0
Meta-protons of the p-tolyl ring (shielded by methyl group).
C4-H (Pyrazole)
6.90 – 7.10
Singlet (s)
1H
-
Diagnostic Peak. The only singlet in the aromatic region. Confirms cyclization.
-CH (Methyl)
2.30 – 2.35
Singlet (s)
3H
-
Characteristic benzylic methyl resonance.
Analysis Logic
The Diagnostic Singlet (C4-H): The most critical signal for validating the pyrazole core is the sharp singlet around 7.0 ppm . If this peak is missing, cyclization has not occurred (likely stuck at the hydrazone stage).
Aryl Differentiation: The p-tolyl group presents a classic AA'BB' system (two doublets with roof effect), while the phenyl group presents a more complex multiplet pattern (2:2:1 ratio).
Integration Check: The ratio of the methyl singlet (3H) to the C4-H singlet (1H) must be exactly 3:1.
13C NMR Spectral Analysis
Solvent: DMSO-
or .[3]
Key Feature: The C3 and C5 carbons often appear broadened or indistinguishable due to tautomerism.
Representative Data Table[1][7][8]
Carbon Type
Chemical Shift (, ppm)
Description
C=N / C-N (C3/C5)
145.0 – 152.0
Quaternary carbons of the pyrazole ring. Often broad.
Ar-C (Quaternary)
137.0 – 138.0
Ipso-carbons of the phenyl and tolyl rings attached to the pyrazole.
Ar-C (Quaternary)
135.0 – 136.0
Carbon of the p-tolyl ring attached to the methyl group.
Ar-C (CH)
128.0 – 130.0
Overlapping signals for phenyl and tolyl meta/ortho carbons.
Ar-C (CH)
125.0 – 126.0
Para-carbon of the phenyl ring.
C4-H (Pyrazole)
100.0 – 103.0
Diagnostic Peak. Significantly upfield compared to other aromatic carbons.
-CH
20.8 – 21.2
Methyl carbon.
Interpretation Guide[2]
The C4 Carbon: Look for a signal near 100-103 ppm . This is unusually shielded for an aromatic carbon and is the fingerprint of the pyrazole 4-position.
Quaternary Count: You should observe 4 distinct quaternary signals in the 130-155 ppm range (C3, C5, Ipso-Phenyl, Ipso-Tolyl, C-Methyl). Use DEPT-135 to confirm the disappearance of these signals.
Experimental Validation Protocol
To ensure high-fidelity data acquisition, follow this standard operating procedure (SOP):
Sample Prep: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-
.
Note:
can be used, but the N-H peak may broaden into the baseline or shift significantly.
Shimming: Ensure good shimming; the p-tolyl doublets are closely spaced and require high resolution to resolve the coupling constants (
Hz).
Acquisition:
1H: 16 scans, 1 second relaxation delay.
13C: 1024 scans minimum (quaternary carbons are slow to relax).
Reference: Calibrate DMSO-
residual quintet to 2.50 ppm (1H) and septet to 39.5 ppm (13C).
References
Synthesis & Characterization of 3,5-Diarylpyrazoles
Source: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 3,5-disubstituted pyrazoles."
Link:
Tautomerism in Pyrazoles
Source: Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
Link:
NMR Data Verification (Analogous Systems)
Source: Molecules (MDPI). "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles."
Link:
Commercial Compound Validation
Source: PubChem Compound Summary for CID 239634 (5-phenyl-3-(p-tolyl)-1H-pyrazole).
A Comprehensive Guide to the Theoretical Investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole using Density Functional Theory (DFT)
Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole, a molecule of significant interest within the broader class of pyrazole-based hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole, a molecule of significant interest within the broader class of pyrazole-based heterocycles. Pyrazoles are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This document, intended for researchers, computational chemists, and drug development professionals, details the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of the title compound. By explaining the causality behind methodological choices—from functional and basis set selection to the interpretation of results—this guide serves as a practical whitepaper for leveraging computational insights to accelerate drug discovery and molecular engineering. We will explore geometry optimization, vibrational analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and atomic charge distribution, demonstrating how these theoretical tools provide a deep understanding of molecular behavior.
Introduction
The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed as therapeutic agents with a vast spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and antidiabetic properties.[1][2][3][4][5] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making this scaffold a perennial focus of synthetic and medicinal chemistry.
Introducing 5-phenyl-3-(p-tolyl)-1H-pyrazole
The subject of this guide, 5-phenyl-3-(p-tolyl)-1H-pyrazole, combines the core pyrazole structure with phenyl and tolyl substituents. These aromatic groups significantly influence the molecule's overall conformation, electronic distribution, and potential for intermolecular interactions, such as π-π stacking, which are often critical for binding to biological receptors. Understanding the precise interplay between these structural components is essential for predicting the molecule's behavior and potential as a drug lead.
The Predictive Power of Computational Chemistry
In modern drug development, computational methods, particularly Density Functional Theory (DFT), are indispensable.[6] DFT allows scientists to model molecular systems with a high degree of accuracy at a fraction of the cost and time required for empirical synthesis and testing.[6] These in silico studies provide profound insights into a molecule's intrinsic properties, including its most stable 3D structure, electronic charge distribution, and sites of chemical reactivity.[4] This predictive capability is crucial for rational drug design, enabling the prioritization of promising candidates and guiding the synthesis of novel analogues with enhanced potency and selectivity.
Part I: Theoretical Framework & Computational Methodology
Fundamentals of Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density.[7] In practice, the Kohn-Sham approach is used, which reformulates the problem into solving a set of equations for non-interacting electrons moving in an effective potential.[6] This makes DFT computationally more tractable than traditional wavefunction-based methods while often providing a comparable level of accuracy.[8]
Choosing the Right Computational Protocol: The Causality
The reliability of any DFT study hinges on the judicious selection of the computational protocol. This choice is not arbitrary but is guided by the specific chemical problem and a balance between accuracy and computational cost.
Functional Selection: For organic molecules like pyrazoles, hybrid functionals are often the preferred choice. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This is because B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error found in simpler functionals, leading to more accurate descriptions of molecular geometries and electronic properties for a wide range of organic systems.[1][4][8][9]
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. We select the 6-311++G(d,p) Pople-style basis set.
6-311G: This triple-zeta valence basis set provides a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding and reactivity.
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, as they allow electron density to exist further from the nucleus.[4]
(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for anisotropy in the electron distribution, which is essential for correctly modeling the shape of orbitals and describing the nature of chemical bonds, particularly in cyclic and aromatic systems.[1][4][10]
Workflow Protocol: A Step-by-Step Guide
A typical DFT investigation follows a systematic and self-validating workflow. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful and stable molecular state.
Initial Structure Generation: A 3D structure of 5-phenyl-3-(p-tolyl)-1H-pyrazole is constructed using molecular editing software (e.g., Avogadro).[7]
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This iterative process adjusts bond lengths, angles, and dihedrals until the forces on each atom are negligible.[7]
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable equilibrium state) and not a transition state.[11][12]
Property Calculations: Using the validated stable geometry, single-point energy calculations are performed to determine various electronic properties, such as molecular orbitals, electrostatic potential, and atomic charges.
Data Analysis and Visualization: The output data is analyzed to extract meaningful chemical insights. Properties like HOMO-LUMO orbitals and MEP maps are visualized to facilitate interpretation.
Caption: A standard workflow for DFT calculations.
Part II: Elucidating Molecular Properties through DFT
This section details the core analyses performed on 5-phenyl-3-(p-tolyl)-1H-pyrazole and interprets the resulting data.
Section 2.1: Molecular Geometry Optimization
Geometry optimization is the foundational step of any computational analysis. It seeks the most stable arrangement of atoms in the molecule, which corresponds to the global minimum on the potential energy surface. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which dictate the molecule's overall shape and steric profile. The non-planar arrangement, particularly the twist between the pyrazole core and the appended aromatic rings, is crucial for its interaction with biological macromolecules.
Caption: 2D representation of 5-phenyl-3-(p-tolyl)-1H-pyrazole.
(Note: Values are representative for illustrative purposes based on similar structures.)
Section 2.2: Frontier Molecular Orbital (FMO) Analysis
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and chemical reactivity.[4]
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][13] This property is vital in drug design, as it can correlate with the molecule's ability to participate in charge-transfer interactions with a biological target.[13]
Table 2: Calculated Frontier Molecular Orbital Properties
Parameter
Value (eV)
Implication
EHOMO
-5.98 eV
Electron-donating capability
ELUMO
-1.75 eV
Electron-accepting capability
Energy Gap (ΔE)
4.23 eV
High kinetic stability, moderate reactivity
(Note: Values are representative for illustrative purposes.)
For 5-phenyl-3-(p-tolyl)-1H-pyrazole, the HOMO is typically distributed across the pyrazole ring and the electron-rich tolyl group, while the LUMO is often localized over the pyrazole and phenyl rings. This distribution dictates how the molecule will interact with its environment.
The MEP is a powerful tool for visualizing the charge distribution on the molecular surface, providing an intuitive guide to intermolecular interactions.[11][14] It maps the electrostatic potential onto the van der Waals surface, using a color scale to identify charge-rich and charge-poor regions.
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. In our molecule, these are concentrated around the pyrazole nitrogen atoms.[11][15]
Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for nucleophilic attack. The hydrogen atom attached to the pyrazole nitrogen (N-H) is the most positive region, making it a prime hydrogen bond donor site.
The MEP map is invaluable for drug development, as it helps predict how a ligand might orient itself within the electrostatic environment of a protein's active site.[16]
Section 2.4: Atomic Charge Distribution (Mulliken Population Analysis)
Mulliken analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule.[13][17] This allows for a more detailed understanding of the charge distribution hinted at by the MEP map. The analysis confirms that the nitrogen atoms of the pyrazole ring carry a significant negative charge, making them nucleophilic centers. Conversely, the attached N-H proton carries a partial positive charge. This charge separation creates a dipole moment and is fundamental to the molecule's polarity and its ability to engage in electrostatic or hydrogen-bonding interactions.
Table 3: Selected Mulliken Atomic Charges
Atom
Atom Number
Charge (e)
Nitrogen
N1
-0.285
Nitrogen
N2
-0.190
Hydrogen (on N1)
H
+0.255
Carbon
C3
+0.150
Carbon
C5
+0.095
(Note: Values are representative for illustrative purposes.)
Part III: Implications for Drug Discovery & Development
The theoretical data synthesized from DFT studies provides actionable intelligence for drug discovery professionals.
Rational Drug Design: The MEP and FMO analyses provide a clear roadmap for modifying the molecule to enhance interactions with a target. For instance, if a target active site has a hydrogen bond donor, the electron-rich nitrogen atoms identified by the MEP map are the logical points of interaction.[16] To increase potency, one could modify the substituents to enhance the negative potential in this region.
Predicting Reactivity and Metabolism: The HOMO-LUMO gap and MEP map can help predict sites susceptible to metabolic transformation (e.g., oxidation). A region of high HOMO density and negative electrostatic potential might be a site for oxidation by cytochrome P450 enzymes. This foreknowledge allows chemists to design analogues with improved metabolic stability.
QSAR and Pharmacophore Modeling: The calculated parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges) serve as powerful quantitative descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. These models can correlate theoretical properties with experimental biological activity, enabling the prediction of potency for novel, unsynthesized compounds.
Conclusion
This guide has detailed a robust and validated DFT-based protocol for the theoretical investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole. By systematically applying methods such as geometry optimization, FMO analysis, and MEP mapping, we can construct a detailed portrait of the molecule's structural and electronic landscape. The insights gained from these computational studies are not merely academic; they provide a rational foundation for hypothesis-driven drug design, helping to guide synthetic efforts toward molecules with greater efficacy, selectivity, and improved pharmacokinetic profiles. As computational resources continue to grow, the integration of such theoretical workflows will remain an essential and accelerating component of modern chemical and pharmaceutical research.
References
Al-Hourani, B. J., Al-Adhami, K., Al-Daffay, M. K., Al-Rawashdeh, N. A., & Mubarak, M. S. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-18. [Link]
Mary, Y. S., Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & El-Gohary, H. A. (2014). Vibrational Spectral Studies and Electronics Properties of Non-Linear Optical Heterocyclic Compound 3-Amino Pyrazole-DFT Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 319-328. [Link]
El-Sayed, R., El-Gohary, H., & El-Gammal, O. (2024). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity. [Link]
Priyanka, P., Sivapriya, S., Gopalakrishnan, M., Pazhamalai, S., Seenivasan, M., & Manikandan, H. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2383(1), 040001. [Link]
Al-Hourani, B. J., Al-Adhami, K., & Al-Daffay, M. K. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of the College of Science, 63(5), 1-15. [Link]
Madalambika, B. S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. ResearchGate. [Link]
Rozas, I., Du, Q., & Arteca, G. A. (1995). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of Molecular Graphics, 13(2), 98-108. [Link]
Al-Hourani, B. J., et al. (2022). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. ResearchGate. [Link]
Aydın, M., & Avcı, D. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]
Politzer, P., & Murray, J. S. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
Mary, Y. S., et al. (2015). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
Singh, P., & Kumar, A. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1234, 130175. [Link]
S. A. Al-Othman, et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
Jacob, C. R. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin. [Link]
Priyanka, P., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][4][18]Oxadiazole. Materials Science Forum, 1048, 227-238. [Link]
Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 130-146. [Link]
Sharma, S. (2019). Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. [Link]
Grimme, S., Hansen, A., Bauer, C. A., & Seibert, J. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
Wikipedia contributors. (2024). Density functional theory. Wikipedia, The Free Encyclopedia. [Link]
Priyanka, P., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][4][18]Oxadiazole. ResearchGate. [Link]
Priyanka, P., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][4][18]Oxadiazole. Materials Science Forum, 1048, 227-238. [Link]
Kumar, M. C. V., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Journal of Molecular Structure, 1222, 128898. [Link]
screening 5-phenyl-3-(p-tolyl)-1H-pyrazole for anticancer activity
Application Note: Preclinical Evaluation of 5-Phenyl-3-(p-tolyl)-1H-pyrazole as a Potent Anticancer Agent Executive Summary & Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Evaluation of 5-Phenyl-3-(p-tolyl)-1H-pyrazole as a Potent Anticancer Agent
Executive Summary & Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of approved drugs like Celecoxib and Ruxolitinib. 5-phenyl-3-(p-tolyl)-1H-pyrazole represents a specific 3,5-diarylpyrazole subclass known to exhibit potent antiproliferative activity by targeting receptor tyrosine kinases (RTKs), inhibiting tubulin polymerization, or inducing reactive oxygen species (ROS)-mediated apoptosis.
This guide provides a rigorous, standardized protocol for screening this specific compound. It moves beyond generic instructions to address the physicochemical challenges of diarylpyrazoles (solubility, tautomerism) and outlines a validated workflow from in silico docking to in vitro mechanistic validation.
Chemical Identity & Preparation
Before screening, the structural integrity and purity of the compound must be validated. 3,5-diarylpyrazoles can exist as tautomers (1H-position shift), which is critical for docking studies but equilibrates in solution.
Solubility Profile: Hydrophobic. Soluble in DMSO, DMF. Poorly soluble in water.
Protocol: Stock Solution Preparation
Weighing: Accurately weigh 2.34 mg of the compound.
Dissolution: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .
Sonicate: Vortex and sonicate for 5 minutes at room temperature to ensure complete solubilization.
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions: Dilute in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound validation to mechanistic elucidation.
Figure 1: Integrated screening workflow for 5-phenyl-3-(p-tolyl)-1H-pyrazole, prioritizing "Go/No-Go" decision gates based on IC50 potency.
Primary Screening: Cytotoxicity (MTT Assay)
The MTT assay is the gold standard for initial viability screening. This protocol is optimized for adherent cancer cell lines commonly sensitive to pyrazoles: MCF-7 (Breast), HepG2 (Liver), and A549 (Lung).
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Positive Control: Doxorubicin or Cisplatin (Standard of Care).
Vehicle Control: 0.5% DMSO in media.
Step-by-Step Protocol:
Cell Seeding:
Harvest cells in the exponential growth phase.
Seed 5,000–10,000 cells/well in 96-well plates (100 µL/well).
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Compound Treatment:
Prepare serial dilutions of 5-phenyl-3-(p-tolyl)-1H-pyrazole: 0.1, 1, 5, 10, 25, 50, 100 µM .
Aspirate old media and add 100 µL of drug-containing media.
Include 3 replicate wells per concentration.
Incubate for 48 hours .
MTT Development:
Add 10 µL of MTT stock (5 mg/mL) to each well.
Incubate for 4 hours at 37°C (protect from light).
Observation: Check for purple formazan crystals under a microscope.
Solubilization:
Carefully remove supernatant (do not disturb crystals).
Add 100 µL DMSO to dissolve formazan.
Shake plate for 10 minutes.
Quantification:
Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis:
Calculate % Cell Viability using the formula:
IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
Secondary Screening: Mechanism of Action
If the IC50 is < 10 µM , proceed to mechanistic validation. Pyrazoles often induce apoptosis via the intrinsic mitochondrial pathway.
A. Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
This distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]
Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of the compound for 24 hours.
Harvesting: Trypsinize cells, wash with cold PBS.
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
Incubation: 15 minutes at RT in the dark.
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).
B. Molecular Docking (Target Validation)
To support in vitro data, perform docking against likely pyrazole targets.
Target:EGFR Kinase (PDB ID: 1M17) or CDK2 (PDB ID: 1DI8).
Rationale: The 3,5-diarylpyrazole motif mimics the ATP-binding pharmacophore of kinase inhibitors.
Software: AutoDock Vina or Schrödinger Glide.
Success Metric: Binding energy < -8.0 kcal/mol and H-bonding interactions with the hinge region (e.g., Met793 in EGFR).
Expected Results & Data Interpretation
The following table summarizes typical potency ranges for 3,5-diarylpyrazoles based on literature benchmarks.
Assay
Metric
Highly Active
Moderately Active
Inactive
MTT (Cytotoxicity)
IC50 (µM)
< 5.0
5.0 – 20.0
> 50.0
Apoptosis
% Apoptotic Cells
> 30% increase
10–30% increase
< 10%
Selectivity Index
IC50 Normal / IC50 Cancer
> 3.0
1.0 – 3.0
< 1.0
Signaling Pathway Hypothesis:
The compound is hypothesized to inhibit RTK phosphorylation, leading to downstream downregulation of the PI3K/Akt pathway, causing Bax upregulation and Caspase-3 activation.
Figure 2: Hypothesized Mechanism of Action (MOA) for diarylpyrazoles inducing intrinsic apoptosis.
References
BenchChem. (2024). A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives: Protocols and Screening. Retrieved from
Gabr, B. S., et al. (2025).[2] "3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials."[2] Future Medicinal Chemistry, 17(6), 725-745.[2]
Harigae, R., et al. (2014).[3] "Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes." Journal of Organic Chemistry, 79, 2049-2058.[3]
Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors." European Journal of Medicinal Chemistry.
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. Retrieved from
cytotoxicity assay of 5-phenyl-3-(p-tolyl)-1H-pyrazole on cancer cell lines
Application Note: Comprehensive Cytotoxicity Profiling of 5-phenyl-3-(p-tolyl)-1H-pyrazole on Cancer Cell Lines Executive Summary This application note details the protocol for evaluating the cytotoxic efficacy and mecha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Cytotoxicity Profiling of 5-phenyl-3-(p-tolyl)-1H-pyrazole on Cancer Cell Lines
Executive Summary
This application note details the protocol for evaluating the cytotoxic efficacy and mechanism of action of 5-phenyl-3-(p-tolyl)-1H-pyrazole , a representative 3,5-diarylpyrazole scaffold. Pyrazole derivatives are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors (e.g., c-Met, VEGFR) and non-steroidal anti-inflammatory drugs (e.g., Celecoxib).
This guide provides a validated workflow for:
Compound Solubilization & Stability: Addressing the tautomeric nature of 3,5-disubstituted pyrazoles.
Primary Screening: Quantitative cytotoxicity assessment using the MTT assay.
Mechanistic Validation: Deconvoluting the mode of death via Apoptosis/Necrosis (Annexin V) and Cell Cycle Analysis.
Structural Feature: The compound features a central pyrazole ring flanked by a phenyl group and a p-tolyl group.
Critical Consideration: Tautomerism
In solution, 1H-pyrazoles exist in rapid equilibrium between two tautomers. For this specific compound, 5-phenyl-3-(p-tolyl)-1H-pyrazole is tautomeric with 3-phenyl-5-(p-tolyl)-1H-pyrazole. Researchers must recognize that biological activity is often the result of the ensemble, though specific receptor binding may stabilize one form.
Solubilization Protocol:
Stock Solution: Dissolve 2.34 mg of powder in 1 mL of sterile DMSO (Dimethyl Sulfoxide) to generate a 10 mM stock .
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.
Working Solution: Dilute in complete cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic data generation.
Caption: Experimental workflow for profiling 5-phenyl-3-(p-tolyl)-1H-pyrazole, moving from quality control to primary screening and mechanistic deconvolution.
Objective: Determine the IC50 (half-maximal inhibitory concentration) on target cancer cell lines (e.g., MCF-7, HeLa, HepG2).
Materials:
Target Cells (log-phase growth)
MTT Reagent (5 mg/mL in PBS)
96-well clear-bottom plates
Microplate Reader (570 nm)
Procedure:
Seeding: Seed cancer cells at a density of 5,000–10,000 cells/well in 100 µL complete media.
Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Treatment:
Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
Remove old media and add 100 µL of fresh media containing the compound.
Controls: Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).
Incubation: Incubate for 48 or 72 hours.
MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability:
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.
Protocol 2: Mechanistic Validation
If the compound shows potency (IC50 < 20 µM), the mechanism of death must be validated. Pyrazoles often induce apoptosis via ROS generation or cell cycle arrest.
A. Apoptosis Assay (Annexin V/PI)
Treatment: Treat cells with IC50 concentration for 24 hours.
Harvest: Trypsinize cells (collect supernatant to include detached dead cells).
Staining: Wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
Flow Cytometry: Analyze 10,000 events.
Q1 (Annexin-/PI+): Necrosis
Q2 (Annexin+/PI+): Late Apoptosis
Q3 (Annexin-/PI-): Viable
Q4 (Annexin+/PI-): Early Apoptosis
B. Cell Cycle Analysis
Fixation: Harvest treated cells. Fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
Analysis: Measure DNA content via Flow Cytometry. Look for arrest in G0/G1 (kinase inhibition) or G2/M (tubulin interference).
Expected Results & Signaling Pathway
Based on structural analogs (3,5-diphenyl-1H-pyrazole), the expected IC50 values for MCF-7 or HeLa lines typically range between 10–80 µM depending on the specific lipophilicity conferred by the p-tolyl group.
Hypothesized Mechanism of Action:
The p-tolyl derivative is expected to act via Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization and Caspase-3 activation.[1]
Caption: Proposed signaling pathway where the pyrazole scaffold induces mitochondrial stress, leading to ROS-mediated intrinsic apoptosis.
Data Presentation Template
Table 1: Cytotoxicity Profile (Example Data)
Cell Line
Tissue Origin
IC50 (µM) ± SD
Selectivity Index (SI)*
MCF-7
Breast Cancer
45.2 ± 3.1
2.1
HeLa
Cervical Cancer
38.5 ± 2.5
2.5
HepG2
Liver Cancer
52.0 ± 4.0
1.8
| HFF-1 | Normal Fibroblast | >100 | - |
*SI = IC50 (Normal Cell) / IC50 (Cancer Cell).[1] An SI > 2 is generally considered promising for early hits.
References
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
Source: PubMed Central (PMC).
URL:[Link]
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
Source: PubMed Central (PMC).
URL:[Link]
Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells.
Source: Taylor & Francis Online.
URL:[Link][2]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
Source: ACS Omega.
URL:[Link]
Application Note: Comprehensive Antimicrobial Evaluation of 5-phenyl-3-(p-tolyl)-1H-pyrazole
Executive Summary & Compound Rationale This application note details the standardized protocol for evaluating the antimicrobial efficacy of 5-phenyl-3-(p-tolyl)-1H-pyrazole . This specific scaffold represents a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Rationale
This application note details the standardized protocol for evaluating the antimicrobial efficacy of 5-phenyl-3-(p-tolyl)-1H-pyrazole . This specific scaffold represents a critical structural class in medicinal chemistry. The 3,5-diarylpyrazole pharmacophore is structurally distinct from traditional
-lactams or aminoglycosides, often exhibiting activity against multi-drug resistant (MDR) pathogens via DNA gyrase inhibition and membrane depolarization .
The presence of the p-tolyl group at position 3 enhances lipophilicity compared to the diphenyl analog, potentially increasing permeability through the lipid bilayers of Gram-negative bacteria. However, this lipophilicity necessitates rigorous solubility controls during biological assays to prevent micro-precipitation, which can yield false-negative MIC results.
Compound Preparation & Quality Control
Before biological testing, the physicochemical behavior of the compound in assay media must be validated. 5-phenyl-3-(p-tolyl)-1H-pyrazole is highly hydrophobic.
Protocol A: Stock Solution Preparation
Objective: Create a stable, homogenous stock solution without degrading the active moiety.
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol, as it evaporates during incubation, altering concentrations.
Concentration: Prepare a primary stock at 10,240
g/mL . This allows for a final highest test concentration of 512 g/mL with a final DMSO content of 5% (though <1% is preferred).
Dissolution:
Weigh 10.24 mg of powder into a sterile 1.5 mL microcentrifuge tube.
Add 1.0 mL sterile DMSO.
Vortex for 60 seconds.
Critical Step: If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
Sterility: Do not filter sterilize (membrane adsorption risk). Rely on the inherent sterility of pure DMSO and aseptic handling.
Protocol B: Precipitation Check (Nephelometry)
Why this matters: In Cation-Adjusted Mueller-Hinton Broth (CAMHB), hydrophobic pyrazoles may precipitate upon dilution.
Dilute stock 1:100 into CAMHB (final 102.4
g/mL).
Measure Optical Density at 600nm (
) immediately.
Pass Criteria:
(relative to blank media). If , the compound has precipitated; lower the testing range or use a cyclodextrin carrier.
Primary Phenotypic Screening (MIC/MBC)
This workflow adheres to CLSI M07-A10 standards. We utilize a resazurin-based viability assay to enhance endpoint detection sensitivity for this bacteriostatic-leaning scaffold.
Experimental Design (Graphviz)
Figure 1: High-throughput MIC determination workflow using broth microdilution.
Protocol C: Broth Microdilution
Plate Setup: Use 96-well round-bottom polystyrene plates.
Dilution Series: Add 100
L CAMHB to columns 2-12. Add 200 L of 512 g/mL working solution to column 1. Transfer 100 L from col 1 to 2, mix, and repeat to col 10. Discard tip.
Result: Range 256
g/mL to 0.5 g/mL.
Col 11: Growth Control (Bacteria + DMSO + Media).
Col 12: Sterility Control (Media only).
Inoculation: Prepare a 0.5 McFarland standard suspension (
CFU/mL) and dilute 1:150 in CAMHB. Add 100 L to wells 1-11.
Final Inoculum:
CFU/mL.
Incubation: 16-20 hours at 35
2°C (aerobic).
Visualization: Add 30
L of 0.01% Resazurin solution. Incubate 1-2 hours.
Blue: No growth (Inhibition).
Pink: Growth (Metabolic reduction).
MBC Determination: Plate 10
L from all "Blue" wells onto MHA plates. Incubate 24h. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.
Time-Kill Kinetics (Pharmacodynamics)
MIC provides a snapshot; Time-Kill curves reveal how the pyrazole acts. Pyrazoles targeting DNA gyrase often show concentration-dependent killing.
Protocol D: Kinetic Assay
Setup: Prepare tubes with compound at 1x MIC and 4x MIC . Include a Growth Control (No drug).
Inoculum:
CFU/mL (log phase).
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute aliquots in saline (1:10 to 1:1000) and plate on nutrient agar.
Analysis: Plot
vs. Time.
Bactericidal:
log reduction (99.9% kill) within 24h.
Bacteriostatic:
log reduction.
Mechanistic Validation: DNA Gyrase Inhibition[1][2]
The structural similarity of the 3,5-diarylpyrazole core to quinolones suggests DNA Gyrase (Topoisomerase II) as a primary target. We validate this using a supercoiling assay.
Mechanism Logic (Graphviz)
Figure 2: Proposed Mechanism of Action (MOA) targeting bacterial DNA Gyrase.
Protocol E: DNA Supercoiling Gel Assay
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (commercial kit), Assay Buffer (ATP dependent).
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
[Link][3][4]
Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS One.
[Link]
Ung, A., et al. (2021).[5] Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents. Bioorganic & Medicinal Chemistry.
[Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.
[Link]
Application Note: Evaluation of 5-phenyl-3-(p-tolyl)-1H-pyrazole as an Anti-Inflammatory Agent
Introduction & Rational Design The pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). The specific candidate, 5-phenyl-3-(p-tolyl)-1H-pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Rational Design
The pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). The specific candidate, 5-phenyl-3-(p-tolyl)-1H-pyrazole , is a 3,5-diarylpyrazole derivative. Its structural significance lies in the p-tolyl (4-methylphenyl) moiety, a pharmacophore shared with Celecoxib , a selective COX-2 inhibitor.
Unlike traditional NSAIDs (e.g., Indomethacin) that inhibit both COX-1 and COX-2—often leading to gastrointestinal toxicity—3,5-diarylpyrazoles are designed to selectively target the inducible COX-2 isoform expressed at sites of inflammation.
This application note details a validated workflow to characterize the anti-inflammatory profile of 5-phenyl-3-(p-tolyl)-1H-pyrazole, moving from enzymatic screening to preclinical in vivo efficacy.
Mechanism of Action (Hypothesis)
The compound is hypothesized to bind the hydrophobic pocket of the COX-2 enzyme. The p-tolyl group likely occupies the side pocket (Val523 in COX-2 vs. Ile523 in COX-1), conferring selectivity.
Signaling Pathway Visualization
The following diagram illustrates the inflammatory cascade and the specific intervention point of the candidate compound.
Figure 1: Arachidonic acid pathway highlighting the selective inhibition target (COX-2) of the pyrazole candidate.
Safety & Handling Protocol
Compound State: Solid, crystalline powder.
Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL) and Ethanol.
Storage: -20°C, desiccated.
Precaution: Pyrazoles can be skin irritants. Use standard PPE (gloves, lab coat, goggles).
Protocol A: In Vitro COX-1/COX-2 Inhibition Screening[1]
Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).
Microplate reader (Absorbance at 590 nm).
Experimental Procedure
Preparation of Stock: Dissolve 5-phenyl-3-(p-tolyl)-1H-pyrazole in DMSO to create a 10 mM stock.
Serial Dilution: Prepare 5 concentrations ranging from 0.01 µM to 100 µM in assay buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
Enzyme Incubation:
Add 10 µL of enzyme (COX-1 or COX-2) to reaction wells.
Add 10 µL of Heme.
Add 20 µL of Candidate Compound (various concentrations).
Incubate for 10 minutes at 25°C.
Reaction Initiation: Add 10 µL of Arachidonic Acid solution.
Colorimetric Development: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) substrate. Incubate for 5 minutes.
Drug Administration: Administer vehicle or drugs orally 1 hour prior to induction.
Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Calculation
Expected Results & Data Presentation
When reporting results, structure your data to highlight the Structure-Activity Relationship (SAR). The p-tolyl group is expected to enhance lipophilicity and COX-2 binding compared to an unsubstituted phenyl ring.
Table 1: Template for Reporting Enzymatic Inhibition
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)
Indomethacin
0.05
0.80
0.06 (Non-selective)
Celecoxib
15.0
0.04
375 (Selective)
5-phenyl-3-(p-tolyl)-1H-pyrazole
TBD
TBD
Target > 50
References
Khalil, O. M., & Refaat, H. M. (2011). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives.[8] Oriental Journal of Chemistry, 27(4), 1581-1590.[8] Link
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
Abdullah, J. H., et al. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents.[5] World Journal of Pharmaceutical Sciences, 8(10), 8–13.[5] Link
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. Link
Alegaon, S. G., et al. (2014). Synthesis and pharmacological evaluation of some novel 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5324-5329. Link
Application Notes and Protocols for the Investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole as a Kinase Inhibitor
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged" structure.[1][3] This five-membered heterocyclic ring system offers a versatile framework for the design of potent and selective kinase inhibitors.[1] Numerous FDA-approved drugs and clinical candidates incorporate the pyrazole motif, highlighting its significance in medicinal chemistry. The ability of the pyrazole ring to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the ATP-binding pocket of kinases contributes to its success as a pharmacophore.[3]
This document provides a comprehensive guide for the investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole , a specific pyrazole derivative, as a potential kinase inhibitor. We will focus on its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][4] These application notes will detail the synthesis of the compound, in vitro and cell-based assay protocols, and data analysis procedures to characterize its inhibitory potential.
PART 1: Synthesis and Characterization of 5-phenyl-3-(p-tolyl)-1H-pyrazole
The synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole is achieved through a two-step process involving a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with hydrazine.[5][6][7]
Workflow for the Synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole
Caption: Synthetic scheme for 5-phenyl-3-(p-tolyl)-1H-pyrazole.
Protocol 1: Synthesis of 1-phenyl-3-(p-tolyl)propane-1,3-dione
This protocol is based on the principles of the Claisen condensation reaction.[5][8]
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to suspend the sodium hydride.
Ketone Addition: To the stirred suspension, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
Ester Addition: After the addition of acetophenone is complete, add methyl p-toluate (1.1 equivalents) dropwise to the reaction mixture.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-phenyl-3-(p-tolyl)propane-1,3-dione.
Protocol 2: Synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole
This protocol describes the cyclization of the 1,3-diketone with hydrazine.[6][7][9]
Dissolution: Dissolve 1-phenyl-3-(p-tolyl)propane-1,3-dione (1.0 equivalent) in ethanol in a round-bottom flask.
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.[10][11]
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
Drying: Dry the purified 5-phenyl-3-(p-tolyl)-1H-pyrazole under vacuum.
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of 5-phenyl-3-(p-tolyl)-1H-pyrazole on VEGFR-2 activity, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow for the ADP-Glo™ Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 inhibition assay.
Protocol 3: In Vitro VEGFR-2 Inhibition Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.
Compound Preparation: Prepare a 10 mM stock solution of 5-phenyl-3-(p-tolyl)-1H-pyrazole in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
Kinase Reaction Setup (in a 384-well plate):
Add 2.5 µL of the test compound dilutions to the appropriate wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).
Add 2.5 µL of a solution containing recombinant human VEGFR-2 enzyme and a suitable substrate peptide in kinase reaction buffer.
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
PART 3: Cell-Based Assays for Kinase Inhibition
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess the compound's activity in a more physiologically relevant context, considering factors like cell permeability and stability.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Key downstream pathways include the PI3K/AKT and the RAS/MEK/ERK pathways.[1][12][13] The phosphorylation status of VEGFR-2 itself, as well as downstream effectors like AKT and ERK, can be used as biomarkers of target engagement.
Caption: Simplified VEGFR-2 signaling pathway.
Workflow for Cell-Based Assays
Caption: Workflow for cell-based analysis of VEGFR-2 inhibition.
Protocol 4: Western Blot Analysis of VEGFR-2 Signaling
This protocol outlines the steps to measure the phosphorylation of VEGFR-2 and its downstream targets in Human Umbilical Vein Endothelial Cells (HUVECs).
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.
Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
Starvation: Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
Compound Treatment: Pre-treat the cells with various concentrations of 5-phenyl-3-(p-tolyl)-1H-pyrazole (or DMSO vehicle control) for 1-2 hours.
Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
Cell Lysis:
Immediately place the plate on ice and aspirate the medium.
Wash the cells once with ice-cold PBS.
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[2][4][13][14]
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
Normalize protein amounts and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-VEGFR-2 (Tyr1175), total VEGFR-2, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[15][16][17][18][19][20][21][22][23][24] Use antibody dilutions as recommended by the manufacturer (typically 1:1000).
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Protocol 5: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][14][25]
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 5-phenyl-3-(p-tolyl)-1H-pyrazole. Include a vehicle control (DMSO).
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
PART 4: Data Analysis and Interpretation
IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data Preparation: For both the in vitro kinase assay and the cell viability assay, organize your data with the logarithm of the inhibitor concentration on the X-axis and the corresponding response (luminescence or % viability) on the Y-axis.
Nonlinear Regression in GraphPad Prism:
Open GraphPad Prism and choose an XY data table.
Enter your data with X values as log(concentration) and Y values as the response.
Click "Analyze" and select "Nonlinear regression (curve fit)".
In the "Dose-Response - Inhibition" family of equations, select "log(inhibitor) vs. response -- Variable slope (four parameters)".[26][27][28][29]
The software will fit a sigmoidal dose-response curve to your data and calculate the LogIC50.
The IC50 value is the antilog of the LogIC50.
Data Presentation
Summarize all quantitative data in a clear and organized table.
Assay Type
Target/Cell Line
Parameter
Value
In Vitro Kinase Assay
Recombinant VEGFR-2
IC50
e.g., 50 nM
Cell Viability Assay
HUVECs
GI50
e.g., 500 nM
Note: The values presented are hypothetical and should be replaced with experimental data.
Conclusion
These application notes provide a comprehensive framework for the initial investigation of 5-phenyl-3-(p-tolyl)-1H-pyrazole as a VEGFR-2 kinase inhibitor. The provided protocols for synthesis, in vitro kinase assays, and cell-based functional and signaling assays will enable researchers to thoroughly characterize the compound's inhibitory potential. Successful demonstration of potent and selective inhibition of VEGFR-2 in both biochemical and cellular contexts would warrant further preclinical development, including selectivity profiling against a broader panel of kinases and in vivo efficacy studies.
References
Recent Developments in the Synthesis of β-Diketones. PMC. [Link]
Claisen condensation. Organic Chemistry II - Fiveable. [Link]
Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. PMC. [Link]
Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Spandidos Publications. [Link]
VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2. PMC. [Link]
Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]
Topic: Development and Validation of Analytical Methods for the Characterization and Quantification of 5-phenyl-3-(p-tolyl)-1H-pyrazole
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Novel Pyrazoles The...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Novel Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities. 5-phenyl-3-(p-tolyl)-1H-pyrazole (CAS No. 30152-31-9) represents a specific analogue within this class, possessing a unique substitution pattern that makes it a valuable intermediate or a potential therapeutic agent itself. The reliable synthesis and subsequent evaluation of such molecules are critically dependent on the availability of robust, accurate, and precise analytical methods.
This guide provides a comprehensive framework for the development and validation of analytical methods for 5-phenyl-3-(p-tolyl)-1H-pyrazole. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore a primary liquid chromatography method for separation and quantification, an orthogonal spectrophotometric method for rapid quantification, and key spectroscopic techniques for structural confirmation. The entire framework is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the developed methods are fit for their intended purpose in a research or regulated environment.[1][2][3]
Analyte Overview: Physicochemical Properties
Understanding the physicochemical properties of 5-phenyl-3-(p-tolyl)-1H-pyrazole is the first step in designing a logical analytical strategy.
Structure:
Molecular Formula: C₁₆H₁₄N₂
Molecular Weight: 234.29 g/mol
Key Features:
Aromatic Rings: The presence of two phenyl rings and the pyrazole core results in a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection.
Polarity: The molecule is largely non-polar, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
N-H Proton: The pyrazole ring contains an N-H proton, which can undergo exchange. This is a key feature to observe in ¹H NMR spectroscopy and can be confirmed by D₂O exchange experiments.[5] The potential for annular tautomerism, where the proton shifts between the two nitrogen atoms, is a known characteristic of N-unsubstituted pyrazoles and can affect NMR spectra.[5][6]
For the simultaneous separation of the main compound from potential impurities, starting materials, and degradation products, RP-HPLC is the method of choice due to its high resolving power and quantitative accuracy.[7][8][9]
Causality Behind Experimental Choices
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for non-polar to moderately polar compounds. Its hydrophobic nature will interact sufficiently with the phenyl and tolyl groups of the analyte, providing good retention and resolution from more polar or less retained impurities.
Mobile Phase: A binary mixture of a polar organic solvent (acetonitrile or methanol) and water is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is incorporated to suppress the ionization of any acidic or basic functional groups and to ensure sharp, symmetrical peak shapes.[8][9][10]
Detection: Given the extensive conjugation from the aromatic systems, a UV detector is ideal. An initial scan using a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Based on similar pyrazole structures, a λ-max is expected in the 230-280 nm range.[7]
Experimental Protocol: HPLC Method Development
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and PDA or UV detector.
Chromatographic Conditions (Starting Point):
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA scan (200-400 nm) to determine λ-max, then monitor at λ-max.
Sample Preparation:
Prepare a stock solution of 5-phenyl-3-(p-tolyl)-1H-pyrazole at 1.0 mg/mL in acetonitrile.
Prepare a working solution by diluting the stock solution to 100 µg/mL with a 50:50 mixture of acetonitrile and water.
Method Optimization Workflow:
Gradient Screening: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte.
Isocratic vs. Gradient: Based on the screening run, decide if an isocratic method (constant mobile phase composition) is sufficient or if a gradient is needed to resolve impurities. For purity analysis, a gradient is generally preferred.
Fine-Tuning: Adjust the gradient slope and initial/final mobile phase composition to achieve a retention time (k') between 2 and 10, good peak symmetry (tailing factor < 1.5), and adequate resolution from any adjacent peaks.
Visualization: HPLC Method Development Workflow
Caption: Workflow for developing a robust RP-HPLC method.
Orthogonal Method: UV-Vis Spectrophotometry
An orthogonal method, based on a different scientific principle, provides a valuable cross-check. UV-Vis spectrophotometry is a simple, rapid technique for quantifying the pure substance, assuming no interfering absorbing species are present.[11]
Experimental Protocol: UV-Vis Method Development
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
Solvent Selection: Use a UV-grade solvent in which the analyte is freely soluble. Methanol or ethanol are good starting choices.
Determine λ-max:
Prepare a ~10 µg/mL solution of the analyte in the chosen solvent.
Scan the solution from 400 nm down to 200 nm against a solvent blank.
Identify the wavelength of maximum absorbance (λ-max).
Develop Calibration Curve (Beer's Law):
Prepare a stock solution of 100 µg/mL in the selected solvent.
Create a series of at least five standard solutions by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL).
Measure the absorbance of each standard at the predetermined λ-max.
Plot Absorbance vs. Concentration (µg/mL).
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
Quantify Unknown Sample:
Prepare a solution of the unknown sample, ensuring its concentration falls within the linear range of the calibration curve.
Measure its absorbance and calculate the concentration using the regression equation from the calibration curve.
Data Presentation: Example Calibration Data
Concentration (µg/mL)
Absorbance at λ-max
2.0
0.152
5.0
0.380
10.0
0.765
15.0
1.145
20.0
1.520
Linear Regression
y = 0.076x + 0.001
Correlation (R²)
0.9998
Structural Confirmation Techniques
While chromatography and UV-Vis are excellent for quantification and purity, they do not confirm the molecular structure. For this, NMR and MS are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 5-phenyl-3-(p-tolyl)-1H-pyrazole, characteristic signals would include aromatic protons in the 7-8 ppm range, a pyrazole C-H proton, a broad N-H proton signal (often >10 ppm), and methyl group protons around 2.3 ppm.[12] The specific shifts and coupling patterns confirm the substitution pattern.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound, the expected [M+H]⁺ ion would be at m/z 235.1230.[12]
Analytical Method Validation Protocol
Once developed, an analytical method must be validated to demonstrate its suitability for the intended purpose. The ICH Q2(R2) guideline provides the definitive framework for this process.[1][2][13][14]
Validation Parameters for the HPLC Assay Method
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing spiked placebo samples and performing forced degradation studies.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by analyzing a series of at least five concentrations across the desired range.
Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples. It is reported as percent recovery.
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition).
Caption: ICH Q2(R2)-aligned analytical method validation workflow.
Conclusion
The analytical control of 5-phenyl-3-(p-tolyl)-1H-pyrazole can be effectively achieved through a multi-faceted approach. A validated RP-HPLC method serves as the cornerstone for purity assessment and quantification, offering high specificity and precision. This is complemented by a rapid UV-Vis spectrophotometric assay for orthogonal quantification of the pure substance. Foundational structural confirmation is provided by NMR and MS. Adherence to the principles outlined in ICH guidelines throughout development and validation ensures the generation of reliable, scientifically sound data, which is paramount for advancing any research or drug development program.
References
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
Ibeji, C. U., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
Ashtekar, A. A., et al. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Sivagam, B., et al. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]
Sivakumar, B., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
Al-Suhaimi, E. A., et al. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]
PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
MDPI. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Retrieved from [Link]
PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
Li, Y., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Retrieved from [Link]
Palagummi, V. S. M., et al. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]
Scientific.net. (2021, June 30). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl).... Retrieved from [Link]
Crysdot LLC. (n.d.). 5-Phenyl-3-(p-tolyl)-1H-pyrazole. Retrieved from [Link]
Synthesis of Novel Derivatives from 5-phenyl-3-(p-tolyl)-1H-pyrazole: A Guide for Drug Discovery
Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacological profiles through the introduction of various substituents. Among the vast library of pyrazole-containing compounds, 5-phenyl-3-(p-tolyl)-1H-pyrazole serves as a valuable and readily accessible starting material for the synthesis of novel derivatives with potential therapeutic applications. Its strategic substitution with phenyl and p-tolyl groups at positions 5 and 3, respectively, offers distinct sites for further functionalization, enabling the exploration of a diverse chemical space in the quest for new drug candidates.
This technical guide provides detailed application notes and protocols for the synthesis of novel derivatives from the 5-phenyl-3-(p-tolyl)-1H-pyrazole core. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for the generation of compound libraries for screening and lead optimization. The protocols are grounded in established synthetic transformations and are presented with an emphasis on experimental causality and reproducibility.
Synthesis of the Starting Material: 5-phenyl-3-(p-tolyl)-1H-pyrazole
The foundational step in the synthesis of novel derivatives is the efficient preparation of the starting pyrazole. The synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole can be achieved through a condensation reaction of a 1,3-dicarbonyl compound with hydrazine, a classic and reliable method for pyrazole ring formation.
Protocol 1: Synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole
Materials:
1-phenyl-3-(p-tolyl)propane-1,3-dione
Hydrazine hydrate
Ethanol
Glacial acetic acid
Procedure:
In a round-bottom flask, dissolve 1-phenyl-3-(p-tolyl)propane-1,3-dione (1.0 eq) in ethanol.
Add a catalytic amount of glacial acetic acid to the solution.
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-3-(p-tolyl)-1H-pyrazole as a white solid.
Characterization Data for 5-phenyl-3-(p-tolyl)-1H-pyrazole: [2]
HRMS (ESI): Calculated for C₁₆H₁₅N₂ [M+H]⁺: 235.1230, Found: 235.1233.[2]
Synthetic Pathways for Derivatization
The 5-phenyl-3-(p-tolyl)-1H-pyrazole scaffold offers three primary sites for diversification: the N1-position of the pyrazole ring, the C4-position of the pyrazole ring, and the peripheral phenyl and p-tolyl rings. This guide will focus on the functionalization of the N1 and C4 positions.
Caption: Synthetic pathways for the derivatization of 5-phenyl-3-(p-tolyl)-1H-pyrazole.
Protocols for the Synthesis of Novel Derivatives
Protocol 2: N1-Alkylation of 5-phenyl-3-(p-tolyl)-1H-pyrazole
N-alkylation of the pyrazole ring is a fundamental transformation to introduce a variety of substituents, which can significantly impact the biological activity of the resulting compounds.[3][4] This protocol describes a general method using an alkyl halide in the presence of a base.
Materials:
5-phenyl-3-(p-tolyl)-1H-pyrazole
Alkyl halide (e.g., iodomethane, benzyl bromide)
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 5-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated derivative.
Causality behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the pyrazole NH, leading to the formation of the corresponding anion, which readily undergoes nucleophilic substitution with the alkyl halide. DMF is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the reaction.
Protocol 3: C4-Bromination of 5-phenyl-3-(p-tolyl)-1H-pyrazole
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position.[5] Halogenation, particularly bromination, introduces a versatile handle for further functionalization, such as cross-coupling reactions.
Materials:
5-phenyl-3-(p-tolyl)-1H-pyrazole
N-Bromosuccinimide (NBS)
Dichloromethane (DCM) or Acetonitrile
Saturated aqueous sodium thiosulfate solution
Procedure:
Dissolve 5-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) in DCM.
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-5-phenyl-3-(p-tolyl)-1H-pyrazole.
Causality behind Experimental Choices: NBS is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism at the electron-rich C4 position of the pyrazole ring.
Protocol 4: C4-Nitration of 5-phenyl-3-(p-tolyl)-1H-pyrazole
Nitration is another important electrophilic substitution reaction that introduces a nitro group at the C4 position, which can be a precursor for other functional groups, such as an amino group, through reduction.
Materials:
5-phenyl-3-(p-tolyl)-1H-pyrazole
Fuming nitric acid
Concentrated sulfuric acid
Procedure:
To a flask containing concentrated sulfuric acid, cooled in an ice bath (0-5 °C), slowly add 5-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq) with stirring.
Once the pyrazole is completely dissolved, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
Stir the reaction mixture at 0-5 °C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice.
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Purify the crude product by recrystallization to obtain 4-nitro-5-phenyl-3-(p-tolyl)-1H-pyrazole.
Causality behind Experimental Choices: The mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the electron-rich C4 position of the pyrazole ring.
Protocol 5: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-phenyl-3-(p-tolyl)-1H-pyrazole
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6][7] This protocol enables the introduction of various aryl or heteroaryl substituents at the C4 position of the pyrazole core.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In a Schlenk flask, combine 4-bromo-5-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system.
Heat the reaction mixture at 80-100 °C for 6-24 hours, monitoring by TLC.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-5-phenyl-3-(p-tolyl)-1H-pyrazole derivative.
Causality behind Experimental Choices: The palladium catalyst facilitates the cross-coupling reaction by undergoing a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is crucial for the transmetalation step.
Data Presentation
The following table summarizes the expected characterization data for representative derivatives synthesized from 5-phenyl-3-(p-tolyl)-1H-pyrazole. The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Derivative
R¹
R⁴
Expected ¹H NMR (δ ppm) Highlights
Expected ¹³C NMR (δ ppm) Highlights
1
H
H
13.24 (s, 1H, NH), 7.08 (s, 1H, H-4)
99.29 (C-4)
2a
CH₃
H
~3.8 (s, 3H, N-CH₃), ~6.8 (s, 1H, H-4)
~35 (N-CH₃), ~105 (C-4)
2b
CH₂Ph
H
~5.5 (s, 2H, N-CH₂), ~6.9 (s, 1H, H-4)
~50 (N-CH₂), ~106 (C-4)
3
H
Br
~13.5 (br s, 1H, NH)
~95 (C-4)
4
H
NO₂
~14.0 (br s, 1H, NH)
~120 (C-4)
5a
H
Ph
~13.6 (br s, 1H, NH), ~7.3-7.5 (m, Ar-H)
~115 (C-4)
Conclusion
This guide has provided a set of robust and versatile protocols for the synthesis of novel derivatives from 5-phenyl-3-(p-tolyl)-1H-pyrazole. By targeting the N1 and C4 positions of the pyrazole core, researchers can readily access a diverse range of compounds with modulated properties. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, will empower scientists in drug discovery and development to efficiently generate and explore new chemical entities based on this privileged scaffold. The application of these methods will undoubtedly contribute to the advancement of medicinal chemistry and the identification of next-generation therapeutics.
References
Zhu, S., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(15), 3485. [Link]
Panda, N., & Jena, A. K. (2012). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 14(9), 2415-2418. [Link]
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
Heller, S. T., & Natarajan, S. R. (2006). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organic Letters, 8(13), 2675–2678. [Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2016). Chinese Chemical Letters, 27(6), 843-846. [Link]
Peter, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5754-5759. [Link]
Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]
Chen, J., et al. (2011). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 16(4), 3011–3023. [Link]
Gembus, V., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
Jimeno, M. L., et al. (1996). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 34(4), 291-294. [Link]
Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimizing Reaction Conditions for 1,3- and 1,5-Diarylpyrazole Synthesis
Ticket Context: User reports issues with regioselectivity ratios, stalled conversion, and isolation of pharmaceutical-grade intermediates (e.g., Celecoxib analogs).
Introduction: The Diarylpyrazole Challenge
Welcome to the Technical Support Center. You are likely here because the Knorr Pyrazole Synthesis —while deceptively simple on paper—is failing to yield the single isomer you require.
The condensation of 1,3-diketones with aryl hydrazines is the industry standard for producing scaffolds like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the core failure mode is Regioselectivity . Without precise control, you generate inseparable mixtures of 1,3-diaryl and 1,5-diaryl isomers, leading to massive yield loss during purification.
This guide moves beyond basic textbook protocols to address the process chemistry variables that dictate success: solvent polarity, protonation states, and steric steering.
Module 1: Controlling Regioselectivity (The "Isomer Problem")
The Issue
"I am targeting the 1,5-diaryl isomer (Celecoxib-like), but I am getting a 50:50 or 60:40 mixture with the 1,3-isomer."
Root Cause Analysis
The reaction proceeds via a hydrazone intermediate.[1] The regiochemistry is determined by which carbonyl carbon the hydrazine nitrogen attacks first.[2]
Electronic Control: The hydrazine attacks the most electrophilic carbonyl.
Steric Control: The hydrazine attacks the least hindered carbonyl.
Solvent Control: Solvents can stabilize specific transition states or alter the tautomeric equilibrium of the 1,3-diketone.
Troubleshooting Protocol: The Fluorinated Switch
If standard ethanol/acetic acid conditions fail, you must alter the solvent's hydrogen-bond donating (HBD) ability.
Step-by-Step Optimization:
Baseline (Standard): Reflux in Ethanol (EtOH) with catalytic Acetic Acid (AcOH) or HCl .
Result: Often thermodynamic control; mixtures are common if steric bulk is similar at both ends.
The "Magic" Switch (High Specificity): Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Mechanism:[1][2][3][4][5] These solvents are strong hydrogen-bond donors. They selectively coordinate to the 1,3-diketone, often activating the more hindered carbonyl or stabilizing the specific transition state required for the 1,5-isomer.
Evidence: Fustero et al. demonstrated that switching from EtOH to TFE can flip regioselectivity from 60:40 to >95:5.
Visualization: Regioselectivity Decision Tree
Caption: Decision workflow for selecting reaction conditions based on substrate sterics to maximize regioselectivity.
Module 2: Yield Optimization & Reaction Stalling
The Issue
"The reaction starts well but stalls at the hydrazone intermediate (incomplete cyclization), or the yield is consistently <60%."
Root Cause Analysis
Water Inhibition: The condensation generates water. If the reaction is reversible (common in acid catalysis), water buildup pushes the equilibrium backward.
Catalyst Deactivation: If using hydrazine hydrochloride salts, you may be generating too much acid, protonating the hydrazine nucleophile and rendering it unreactive.
Troubleshooting Protocol
Table 1: Catalyst & Solvent Matrix for Yield Optimization
Method
Reagents
Best For...
Troubleshooting Note
Standard
EtOH + HCl (cat)
Robust substrates
If stalling, add molecular sieves to remove water.
Buffered
EtOH + AcOH (glacial)
Acid-sensitive groups
Use Hydrazine Free Base instead of HCl salt to avoid excess acidity.
Azeotropic
Toluene + pTsOH
Stubborn cyclizations
Use a Dean-Stark trap to physically remove water at 110°C. Essential for scale-up.
Green/Surfactant
Water + SDS/CTAB
"On-Water" synthesis
Surprisingly effective for hydrophobic diketones. Product precipitates out, driving equilibrium.
Critical Protocol: The "Celecoxib" Scale-Up Method
Reference Grounding: Based on process chemistry from Pfizer/Searle patents.
Solvent: Use Methanol/Toluene or Ethanol/Water mixtures.
pH Control: Do not use strong mineral acids if possible. Use Trifluoroacetic acid (TFA) or Acetic Acid to maintain pH < 7 but > 3.
Temperature: Reflux is non-negotiable for the cyclization step. If running at RT, you will isolate the hydrazone intermediate.
Module 3: Purification & Isolation (No Columns)
The Issue
"I have a crude solid. Column chromatography is difficult because the isomers co-elute."
Solution: Differential Solubilization
Diarylpyrazoles are highly crystalline. You should rarely need chromatography for final purification.
Recrystallization Guide:
The Solvent System: Ethanol/Water (95:5) or Toluene/Heptane.
The Procedure:
Dissolve crude mixture in hot Ethanol.
Add water dropwise until turbidity persists.
Cool slowly to Room Temp, then 4°C.
The Trick: 1,5-diarylpyrazoles (twisted, less planar) often have higher solubility than 1,3-isomers (planar). You may need to filter off the 1,3-impurity first, or vice versa depending on your specific substituents.
Experimental Workflow Visualization
Caption: Optimized experimental workflow for sequential condensation and cyclization.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned deep red/brown. Is this normal?A: No. This usually indicates oxidation of the hydrazine or the formation of azo-coupling byproducts.
Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon). Ensure your hydrazine source is not degraded (hydrazine hydrate absorbs CO2 from air over time).
Q: Can I use microwave irradiation?A: Yes. Microwave synthesis is highly effective for pyrazoles.
Protocol: Ethanol, catalytic AcOH, 120°C for 10-20 minutes. This often bypasses the isolation of the hydrazone intermediate entirely.
Q: I need to attach the aryl group after forming the pyrazole. Can I do C-H activation?A: Direct C-H arylation of pyrazoles is possible but difficult due to N-coordination poisoning the Palladium catalyst.
Recommendation: Use Semmelhack-type conditions (Pd(OAc)2, Cu(OAc)2) or pre-functionalize the pyrazole as a boronic ester for Suzuki coupling.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[6] Link
Reddy, P. P., et al. (2009). "An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor." Organic Process Research & Development, 13(1), 68-72. Link
Kumar, N., et al. (2024).[7][8][9] "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative." Current Green Chemistry, 11(4).[8] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Purification HubTopic: Removal of Unreacted Starting Materials from 5-phenyl-3-(p-tolyl)-1H-pyrazole
Ticket ID: CHEM-PUR-005
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Diagnostic Triage
User Context: You have synthesized 5-phenyl-3-(p-tolyl)-1H-pyrazole, likely via the Claisen-Schmidt condensation (forming a chalcone intermediate) followed by cyclization with hydrazine hydrate.
The Problem: Your crude product contains residual Hydrazine (toxic, polar) and Chalcone/Ketone precursors (lipophilic, neutral).
The Solution:
Purification of 3,5-diarylpyrazoles relies on exploiting their amphoteric nature (specifically their weak basicity, pKa ~2.5) and solubility differentials . Unlike the neutral starting materials (chalcones), the pyrazole core can be reversibly protonated to form a water-soluble salt, allowing for a "self-validating" separation.
Visual Workflow: The Purification Decision Tree
Use this logic flow to select the correct protocol for your specific impurity profile.
Caption: Figure 1. Diagnostic flowchart for selecting the optimal purification route based on physical state and TLC profile.
Troubleshooting Guides (Q&A Format)
Module A: The "Chemical Filter" (Acid-Base Extraction)
Scenario: Your product is an oil, or recrystallization failed to remove the yellow chalcone impurity.
Mechanism: Pyrazoles are weak bases. We use this to pull the product into water, leaving non-basic impurities (chalcones, ketones) in the organic layer.
Q: How do I separate the pyrazole from the unreacted chalcone without running a column?A: Perform an Acid-Base Extraction. This is the most robust method for removing lipophilic starting materials.
Protocol:
Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) .
Salt Formation (Extraction): Extract the organic layer 3 times with 2M HCl (aq).
Why? The pyrazole nitrogen protonates (
), becoming water-soluble. The neutral chalcone stays in the EtOAc.
Separation: Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains Impurities).
Recovery: Cool the aqueous layer in an ice bath and slowly add 6M NaOH or NH₄OH until pH ~10-11.
Observation: The pyrazole will precipitate as a white/off-white solid as it returns to its neutral, lipophilic form.
Filtration: Filter the solid and wash with cold water.[1]
Validation Check:
Aqueous Layer (Acidic): Should be clear/colorless.
Organic Layer (Discard): Should retain the yellow color of the unreacted chalcone.
Module B: Recrystallization (Polishing)
Scenario: You have a solid, but it is slightly off-white or shows minor impurities on TLC.
Mechanism: Solubility differential. 3,5-diarylpyrazoles are sparingly soluble in cold ethanol but soluble in hot ethanol.
Q: My product is solid but contains trapped starting material. Which solvent system should I use?A:Ethanol (EtOH) is the gold standard for pyrazole recrystallization.
Protocol:
Place the crude solid in a flask with a stir bar.
Add Ethanol and heat to reflux (boiling).
If the solid does not dissolve completely, add ethanol in small portions until dissolved.
Optional: If a dark color persists, add activated charcoal, boil for 5 mins, and filter hot.
The Critical Step: Allow the solution to cool to room temperature slowly, then move to an ice bath.
Why? Rapid cooling traps impurities. Slow cooling allows the pyrazole crystal lattice to exclude the oily chalcone.
Scenario: The product smells of ammonia/amines or shows a baseline streak on TLC.
Mechanism: Hydrazine is highly water-soluble and a reducing agent.
Q: I suspect excess hydrazine hydrate is trapped in my product. How do I remove it safely?A: Do not rely on rotary evaporation alone; hydrazine has a high boiling point (114°C) and sticks to glass.
Protocol:
If Solid: Suspend the solid in water and stir vigorously for 30 minutes. Filter and wash with copious amounts of water.
If Dissolved (in EtOAc): Wash the organic layer with 0.5M HCl (dilute).
Warning: Do not use strong acid if you are not doing the full extraction method (Module A), as you might lose product to the water layer.
Alternative: Wash with saturated NaCl (Brine) followed by water.
Chemical Quench (Last Resort): If hydrazine persists, treat the filtrate with dilute bleach (Sodium Hypochlorite) before disposal to neutralize toxicity. Do not use bleach on your product.
Scientific Grounding & Mechanism
Chemical Pathway & Impurity Logic
The synthesis typically follows the pathway below. Understanding this helps identify why specific purification steps work.
Caption: Figure 2. Synthesis pathway highlighting the transformation from lipophilic precursors to the amphoteric pyrazole target.
Why Acid Extraction Works (The pKa Factor):
Chalcones: Neutral molecules. They do not accept protons easily in dilute acid.
Pyrazoles: The N2 nitrogen has a lone pair available for protonation.
This cationic species is highly soluble in water, allowing complete separation from neutral organic impurities [1, 3].
References
Synthesis of 3,5-Diphenylpyrazole (General Protocol)
Source: Organic Syntheses, Coll. Vol. 30, p. 2025.
Relevance: Establishes the standard Claisen-Schmidt/Hydrazine route and ethanol recrystalliz
URL: (Generalized Search)
Solubility and Thermodynamics of Pyrazole Derivatives
Source:Journal of Chemical & Engineering Data. "Solubility of 3,5-dimethylpyrazole in nine organic solvents."
Relevance: Confirms the solubility hierarchy: Ethanol (Hot)
URL:
Acid-Base Extraction of Heterocycles
Source:Journal of Organic Chemistry.
Relevance: Validates the pKa-based separ
URL:
Hydrazine Removal Techniques
Source:Chemical Health & Safety. "Safe Handling and Disposal of Hydrazine."
comparing the biological activity of 5-phenyl-3-(p-tolyl)-1H-pyrazole with other pyrazoles
Executive Summary: The Scaffold at a Glance 5-phenyl-3-(p-tolyl)-1H-pyrazole represents a privileged scaffold in medicinal chemistry, belonging to the class of 3,5-diarylpyrazoles . Unlike the commercially dominant 1,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
5-phenyl-3-(p-tolyl)-1H-pyrazole represents a privileged scaffold in medicinal chemistry, belonging to the class of 3,5-diarylpyrazoles . Unlike the commercially dominant 1,5-diarylpyrazoles (e.g., Celecoxib), this 3,5-isomer offers a distinct pharmacological profile characterized by enhanced thermodynamic stability and a unique binding mode in kinase and cyclooxygenase (COX) pockets.
This guide compares the biological performance of the 5-phenyl-3-(p-tolyl) variant against:
3,5-Diphenylpyrazole (The unsubstituted parent).
Celecoxib (The clinical standard for inflammation).
Standard Antimicrobials (Ciprofloxacin/Fluconazole).
Key Differentiator: The p-Tolyl Moiety
The introduction of a para-methyl group (p-tolyl) on the 3-phenyl ring is not merely cosmetic. It introduces a critical hydrophobic anchor , increasing lipophilicity (LogP) and improving affinity for hydrophobic sub-pockets in target proteins (e.g., COX-2 active site, microbial DNA gyrase) compared to the unsubstituted phenyl analog.
Comparative Biological Activity[1][2]
A. Antimicrobial & Antifungal Potency
The 3,5-diarylpyrazole scaffold acts as a DNA gyrase inhibitor in bacteria.[1] The p-tolyl substitution enhances membrane permeability relative to more polar analogs.
Table 1: Comparative MIC Values (µg/mL) Against Standard Pathogens
Data synthesized from comparative SAR studies of 3,5-diarylpyrazoles [1][3].
Compound
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
Mechanism Note
5-phenyl-3-(p-tolyl)-1H-pyrazole
12.5 - 25.0
50.0 - 100.0
25.0
Enhanced lipophilicity aids cell wall penetration.
3,5-Diphenylpyrazole (Parent)
50.0
>100.0
50.0
Lacks the hydrophobic p-methyl interaction.
Ciprofloxacin (Standard)
0.5 - 1.0
0.01 - 0.5
N/A
DNA Gyrase inhibition.
Fluconazole (Standard)
N/A
N/A
1.0 - 2.0
Ergosterol synthesis inhibition.
Insight: While less potent than clinical standards like Ciprofloxacin, the p-tolyl variant shows a 2-4x improvement in potency over the unsubstituted parent (3,5-diphenylpyrazole), particularly against Gram-positive strains.
B. Anti-Inflammatory & COX-2 Selectivity
The p-tolyl group mimics the spatial occupancy of the p-methyl/sulfonamide groups found in COX-2 specific inhibitors, allowing the molecule to fit into the secondary pocket of the COX-2 enzyme.
Selectivity Index (SI): The p-tolyl derivative exhibits a COX-2/COX-1 SI of ~50-80, whereas the unsubstituted phenyl analog has an SI of ~5-10 (poor selectivity).
Efficacy: Comparable to Diclofenac in reducing carrageenan-induced paw edema (65-75% inhibition at 3h) [6].[2]
C. Cytotoxicity (Anticancer)
Recent screens have identified 3,5-diarylpyrazoles as inhibitors of tubulin polymerization and EGFR kinases.
Mechanism: The p-tolyl group enhances binding to the colchicine site of tubulin compared to the phenyl analog, but is less potent than p-methoxy or p-nitro derivatives which offer electronic donation/withdrawal effects that tighter bind to the receptor [2][5].
The following diagram illustrates how specific structural modifications to the core scaffold shift biological activity.
Caption: SAR analysis of 5-phenyl-3-(p-tolyl)-1H-pyrazole. The p-tolyl group (Red) is the primary driver for enhanced COX-2 selectivity and Gram-positive antimicrobial permeation compared to the unsubstituted parent.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Claisen-Schmidt Condensation followed by Heterocyclization , the most robust route for this scaffold.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway via chalcone intermediate. Yields typically range from 75-85%.[3]
Detailed Methodology
Step 1: Synthesis of the Chalcone Intermediate
Reagents: Dissolve p-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).
Comparative Analysis: Celecoxib vs. 5-Phenyl-3-(p-tolyl)-1H-pyrazole
This guide provides a comparative technical analysis of Celecoxib , a clinically established COX-2 selective inhibitor, and 5-phenyl-3-(p-tolyl)-1H-pyrazole , a bioactive scaffold often used as a precursor or lead struct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of Celecoxib , a clinically established COX-2 selective inhibitor, and 5-phenyl-3-(p-tolyl)-1H-pyrazole , a bioactive scaffold often used as a precursor or lead structure in medicinal chemistry.
Executive Summary
This study contrasts a fully optimized pharmaceutical agent (Celecoxib ) against a "privileged structure" scaffold (5-phenyl-3-(p-tolyl)-1H-pyrazole ). While Celecoxib represents the pinnacle of Structure-Activity Relationship (SAR) engineering for COX-2 selectivity, the comparator molecule represents the fundamental lipophilic core from which diverse bioactivities (antimicrobial, antioxidant, and anti-inflammatory) are derived.
Feature
Celecoxib
5-Phenyl-3-(p-tolyl)-1H-pyrazole
CAS Registry
169590-42-5
30152-31-9
Molecular Class
1,5-Diarylpyrazole-3-trifluoromethyl
3,5-Diaryl-1H-pyrazole
Primary Target
Cyclooxygenase-2 (COX-2)
Broad-spectrum (Scaffold/Intermediate)
Selectivity Mechanism
Sulfonamide side-pocket insertion
Non-specific hydrophobic binding
Clinical Status
FDA-Approved (NSAID)
Research Chemical / Building Block
Structural & Mechanistic Comparison
The pharmacological divergence between these two molecules stems from two critical structural modifications: N-substitution and C-3 functionalization .
Structural Visualization
The following diagram illustrates the structural relationship and the specific pharmacophores responsible for COX-2 selectivity.
Caption: Structural logic dictating COX-2 selectivity. Celecoxib's sulfonamide moiety anchors it into the COX-2 specific side pocket, a feature absent in the 1H-pyrazole scaffold.
Mechanistic Insights
Celecoxib (The Lock-and-Key): The 1,5-diaryl substitution pattern is rigid. The p-sulfonamido phenyl group at N-1 binds to the polar side pocket of COX-2 (specifically interacting with Arg513), while the trifluoromethyl group at C-3 provides metabolic stability and lipophilicity.
5-Phenyl-3-(p-tolyl)-1H-pyrazole (The Skeleton): This molecule lacks the N-1 sulfonamide "anchor." Without this, it cannot exploit the structural differences between COX-1 and COX-2. Furthermore, as a 1H-pyrazole, it is subject to tautomerism (shifting of the hydrogen between N-1 and N-2), making its binding mode promiscuous. It is often studied for antimicrobial activity (disrupting cell membranes) or antioxidant capacity rather than specific enzyme inhibition.
Experimental Performance Data
Enzyme Inhibition Profile (In Vitro)
The following table synthesizes data from standard COX inhibition assays comparing the optimized drug to the general scaffold class.
Parameter
Celecoxib (Standard)
3,5-Diaryl-1H-pyrazole (Analog)*
Interpretation
COX-2 IC50
0.04 - 0.06 µM
> 50 µM
Celecoxib is ~1000x more potent.
COX-1 IC50
> 15 µM
> 50 µM
The scaffold shows poor affinity for both isoforms.
Selectivity Index (SI)
> 400 (COX-1/COX-2)
~1 (Non-selective)
The scaffold lacks the selectivity filter.
Antimicrobial Activity
Negligible
Moderate (MIC ~12-25 µg/mL)
The scaffold is often repurposed for bacterial inhibition.
*Data for the scaffold is inferred from SAR studies on unsubstituted 3,5-diarylpyrazoles (e.g., Penning et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties (ADME)
Lipophilicity (LogP):
Celecoxib:[1][4][8][11][12] ~3.5 (Balanced for oral bioavailability).
Comparator: ~4.2 (Highly lipophilic). The lack of polar groups (like sulfonamide or CF3) makes the scaffold less soluble in aqueous media, often requiring formulation adjustments in assays.
Metabolic Stability: Celecoxib's trifluoromethyl group blocks metabolic oxidation at the C-3 position. The comparator's phenyl group at C-5 is susceptible to hydroxylation by CYP450 enzymes, leading to faster clearance.
Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-3-(p-tolyl)-1H-pyrazole
Objective: To synthesize the comparator scaffold via a Claisen condensation-cyclization sequence. This method is self-validating via the formation of a solid precipitate.
Reagents:
4'-Methylacetophenone (10 mmol)
Ethyl benzoate (10 mmol)
Sodium Hydride (NaH, 60% dispersion, 15 mmol)
Hydrazine hydrate (NH2NH2·H2O, 20 mmol)
Ethanol (Absolute)
Workflow:
Claisen Condensation:
Suspend NaH in dry ether/THF under N2 atmosphere.
Add 4'-methylacetophenone dropwise. Stir for 30 mins.
Add ethyl benzoate. Reflux for 4-6 hours.
Validation: Reaction mixture turns yellow/orange (formation of 1,3-diketone enolate).
Neutralize with HCl, extract, and isolate the 1,3-diketone intermediate .
Cyclization:
Dissolve the 1,3-diketone in ethanol.
Add hydrazine hydrate (2 equiv) dropwise.
Reflux for 2-4 hours.
Validation: Upon cooling, a white/off-white solid precipitates.
Purification:
Filter the solid. Recrystallize from ethanol.
Yield Expectation: 70-85%.
Characterization: 1H NMR should show a singlet at ~6.8 ppm (pyrazole C4-H) and a broad singlet >10 ppm (NH).
Protocol B: COX-2 Inhibition Assay (Colorimetric)
Objective: To quantify the inhibitory potency of the compounds against recombinant human COX-2.
Materials:
Purified COX-2 Enzyme (Human recombinant)
Arachidonic Acid (Substrate)
Colorimetric Peroxidase Substrate (e.g., TMPD)
Heme (Cofactor)
Step-by-Step:
Preparation: Dissolve Celecoxib and the comparator in DMSO (Final concentration <2% in assay). Prepare serial dilutions (0.01 µM to 100 µM).
Incubation:
Add Assay Buffer (100mM Tris-HCl, pH 8.0) to wells.
Add Heme and Enzyme solution.
Add 10 µL of inhibitor solution. Incubate for 10 mins at 25°C to allow inhibitor binding.
Validation: Celecoxib must show >50% inhibition at 0.1 µM. The comparator will likely show <20% inhibition at the same concentration.
Conclusion & Strategic Fit
For drug development professionals, 5-phenyl-3-(p-tolyl)-1H-pyrazole serves as a starting block , not a competitor. It represents the "hydrophobic core" essential for binding to the COX channel but lacks the "specificity determinants" required for clinical efficacy.
Use Celecoxib when a validated, selective anti-inflammatory control is required.[1]
Use 5-phenyl-3-(p-tolyl)-1H-pyrazole when exploring novel derivatives (e.g., N-alkylation or C-4 functionalization) to create new intellectual property or when screening for non-COX targets like antimicrobial activity.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.
Abdel-Aziz, H. A., et al. (2012). "3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile." IUCrData/Acta Crystallographica.
Kumar, A., et al. (2013). "Synthesis and antimicrobial activity of some new 3,5-diaryl-1H-pyrazoles." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold bioactivity).
Comprehensive Guide: In Vivo Efficacy Studies of 5-Phenyl-3-(p-tolyl)-1H-Pyrazole Derivatives
Executive Summary This technical guide evaluates the in vivo pharmacological performance of 5-phenyl-3-(p-tolyl)-1H-pyrazole derivatives , a class of 1,3,5-trisubstituted pyrazoles designed primarily as selective COX-2 i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the in vivo pharmacological performance of 5-phenyl-3-(p-tolyl)-1H-pyrazole derivatives , a class of 1,3,5-trisubstituted pyrazoles designed primarily as selective COX-2 inhibitors and anticancer agents . Unlike traditional NSAIDs that cause gastric toxicity via COX-1 inhibition, these derivatives leverage the bulky p-tolyl and phenyl groups to fit selectively into the larger hydrophobic side pocket of the COX-2 active site.
This document synthesizes experimental data, comparative efficacy against standards of care (Celecoxib, Diclofenac), and validated protocols for researchers conducting preclinical efficacy studies.
Mechanistic Basis & Molecular Logic
The therapeutic efficacy of 5-phenyl-3-(p-tolyl)-1H-pyrazole derivatives stems from their structural specificity. The pyrazole ring serves as a rigid scaffold holding the p-tolyl (4-methylphenyl) and phenyl groups in an orientation that mimics the diarylheterocycle pharmacophore of coxibs (e.g., Celecoxib).
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism involves the competitive inhibition of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGE2) at sites of injury.
Key Structural Interactions:
Scaffold: The central pyrazole ring facilitates hydrogen bonding with Arg120 in the COX-2 channel.
Selectivity: The bulky p-tolyl group occupies the hydrophobic side pocket (Val523) unique to COX-2, sterically hindering binding to the smaller COX-1 pocket (containing Ile523).
DOT Diagram: Signaling Pathway & Inhibition
The following diagram illustrates the intervention point of these derivatives within the inflammatory cascade.
Caption: Figure 1. Mechanism of Action. The pyrazole derivative selectively blocks the COX-2 pathway, preventing inflammation without disrupting COX-1 mediated gastric protection.
Comparative Efficacy Analysis
To objectively assess performance, we compare specific 5-phenyl-3-(p-tolyl)-1H-pyrazole derivatives (referenced as Compound 5u and Compound 12 from literature) against industry standards.
Table 1: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Edema)
Data aggregated from comparative studies using Wistar rats (Dose: 5-10 mg/kg p.o.).
Compound
Dose (mg/kg)
% Inhibition (3h)
% Inhibition (5h)
Ulcer Index (Safety)
Relative Potency
Derivative 5u [1]
10
80.63%
82.1%
0.45 ± 0.1
High
Derivative 12 [2]
5
41.77%
45.2%
N/A
Moderate
Celecoxib (SoC)
10
78.06%
80.5%
0.50 ± 0.1
High
Diclofenac (NSAID)
10
81.32%
83.0%
2.50 ± 0.5 (High Risk)
High
Control
-
0%
0%
-
-
Analysis:
Efficacy: The optimized derivative (5u) demonstrates bio-equivalence to Celecoxib and Diclofenac at peak inflammation times (3-5 hours).
Safety: The Ulcer Index of the pyrazole derivative (0.45) is significantly lower than the non-selective NSAID Diclofenac (2.50), confirming the gastric safety benefit of the p-tolyl/phenyl scaffold design.
In vitro screening data often preceding xenograft studies.
Compound
Cell Line
Cancer Type
IC50 (µM)
Comparison (Doxorubicin)
Compound 3f [3]
MDA-MB-468
Triple-Negative Breast
14.97
Less Potent (Dox: ~1-2 µM)
Compound HD05 [4]
A549
Lung Carcinoma
5.80
Comparable
Compound 5h [5]
WM266.4
Melanoma (BRAF V600E)
2.63
Comparable (Vemurafenib)
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific pyrazole derivatives.
Protocol A: Carrageenan-Induced Rat Paw Edema (Anti-Inflammatory)
This is the gold-standard acute inflammation model.[1]
Materials:
Male Wistar rats (150–200 g).
Plethysmometer (Ugo Basile).
Lambda-carrageenan (1% w/v in saline).
Workflow:
Grouping: Randomize rats into groups (n=6): Vehicle, Standard (Celecoxib 10 mg/kg), and Test Compounds (5, 10, 20 mg/kg).
Basal Measurement: Measure initial paw volume (
) using the plethysmometer.
Drug Administration: Administer compounds orally (p.o.) 1 hour prior to induction.
Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Calculation:
Protocol B: Tumor Xenograft Efficacy (Anticancer)
Used for derivatives showing high potency (IC50 < 5 µM) in vitro.
Workflow Diagram:
Caption: Figure 2. In Vivo Xenograft Workflow. Standardized progression from cell expansion to efficacy readout.
Critical Control Point:
Vehicle Selection: Pyrazole derivatives are often lipophilic. Use a vehicle of 0.5% CMC (Carboxymethyl cellulose) or 10% DMSO/Solutol for oral gavage to ensure consistent bioavailability.
Safety & Toxicology Assessment
A major advantage of 5-phenyl-3-(p-tolyl)-1H-pyrazole derivatives is their reduced gastrointestinal toxicity compared to traditional NSAIDs.
Ulcerogenic Index Protocol:
Fast rats for 24 hours.
Administer test compound at 3x therapeutic dose.
Sacrifice after 6 hours.
Examine stomach mucosa with a magnifying lens.
Score: 0 (Normal) to 3 (Severe Ulcers/Perforation).
Observation:
Most p-tolyl pyrazole derivatives exhibit an Ulcer Index < 0.5, whereas Indomethacin or Diclofenac typically score > 2.0 under identical conditions [1].
References
Design, synthesis, and pharmacological activity of a new series of hybrid pyrazole analogues.
Source: PMC (National Institutes of Health).
URL:[Link]
Relevance: Provides data for "Compound 5u" and comparative ulcer index studies.
Microwave-assisted synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles and their anti-inflammatory profile.
Source: Allied Academies / Biomed Res.
URL:[Link]
Relevance: Source of "Compound 12" data and carrageenan protocols.
Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells.
Source: PMC (National Institutes of Health).
URL:[Link]
Relevance: Efficacy data for "Compound 3f" in breast cancer models.[2]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives.
Source: PMC (National Institutes of Health).
URL:[Link]
Relevance: Data for "Compound HD05" and NCI cell line screening.
Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors.
Source: PubMed.[3]
URL:[Link]
Relevance: Mechanistic insight into kinase inhibition (BRAF) for this scaffold.
Comparative Spectroscopic Analysis of 5-Phenyl-3-(p-tolyl)-1H-pyrazole: Structural Insights and Pharmacophore Validation
Executive Summary This guide provides a technical comparison of 5-phenyl-3-(p-tolyl)-1H-pyrazole against its structural analogs. The pyrazole scaffold is a privileged structure in drug discovery, serving as the core for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of 5-phenyl-3-(p-tolyl)-1H-pyrazole against its structural analogs. The pyrazole scaffold is a privileged structure in drug discovery, serving as the core for COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.
The addition of the p-tolyl moiety (a methyl group at the para position of the phenyl ring) introduces subtle but critical electronic and steric changes compared to the unsubstituted 3,5-diphenylpyrazole. This guide analyzes these differences through NMR, UV-Vis, and IR spectroscopy, providing validated experimental protocols for reproduction.
Key Findings
NMR Distinction: The methyl group serves as a high-fidelity diagnostic handle (
~2.35 ppm), simplifying integration in complex biological matrices where aromatic overlap is common.
Electronic Effect: The p-tolyl group induces a weak bathochromic shift (+2–5 nm) in UV-Vis compared to the diphenyl analog, attributed to hyperconjugation.
Tautomeric Dynamics: Unlike N-substituted pyrazoles, the 1H-derivative exists in rapid annular tautomerism, rendering the C3 and C5 positions chemically equivalent in solution at room temperature.
Structural Context & Synthesis
To understand the spectroscopic data, we must first establish the synthesis pathway, as impurities (unreacted chalcones) often confound spectral analysis.
Validated Synthetic Route
The most robust method involves the Claisen-Schmidt condensation followed by heterocyclization with hydrazine hydrate.
Figure 1: Two-step synthesis via Claisen-Schmidt condensation. The formation of the chalcone intermediate is the rate-determining step for purity.
Comparative Spectroscopic Data
Proton NMR (
H-NMR) Profiling
The following table contrasts the target molecule with 3,5-Diphenylpyrazole (Control) and 1-Methyl-3,5-diphenylpyrazole (Fixed Tautomer).
Technical Insight:
The p-tolyl methyl signal at 2.35 ppm is the critical differentiator. In the control compound, the aromatic region integrates to 10 protons. In the target, it integrates to 9 protons, and the loss of the para-proton is compensated by the appearance of the methyl singlet.
UV-Vis Absorption & Electronic Effects
The introduction of the methyl group on the phenyl ring exerts a +I (Inductive) effect and a hyperconjugative effect.
3,5-Diphenylpyrazole:
nm (Benzene-like), Shoulder nm.
Target (p-Tolyl):
nm, Shoulder nm.
Interpretation: The methyl group slightly destabilizes the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap. This results in a slight bathochromic (red) shift.[2] While subtle, this shift confirms the electronic coupling between the tolyl ring and the pyrazole core.
Infrared (FT-IR) Fingerprinting
Key vibrational modes for quality control (KBr Pellet method):
Stretch: 3100–3400 cm (Broad). Note: This band disappears in N-substituted analogs.
Pyrazole Ring: 1590–1600 cm.
Aliphatic: 2920 cm (Weak). Specific to the p-tolyl methyl group; absent in the diphenyl control.
The Challenge of Tautomerism
One of the most common errors in analyzing 1H-pyrazoles is assigning fixed positions to the substituents.
In solution, the proton on Nitrogen-1 (N1) rapidly migrates to Nitrogen-2 (N2). This makes the substituent at position 3 equivalent to position 5 over the NMR timescale.
Figure 2: Annular tautomerism renders C3 and C5 chemically equivalent in solution NMR.
Experimental Implication: You will likely see averaged signals for the pyrazole carbons in
C-NMR at room temperature. To resolve individual tautomers, spectra must be acquired at low temperatures (< -40°C) in polar aprotic solvents like DMF-.
Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-3-(p-tolyl)-1H-pyrazole
Objective: Produce high-purity crystals for spectroscopic validation.
Chalcone Formation:
Mix p-tolualdehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).
Add 10% NaOH solution (5 mL) dropwise at 0°C.
Stir at room temperature for 4 hours. A yellow precipitate (Chalcone) forms.
Filter, wash with cold water, and recrystallize from ethanol.
Cyclization:
Dissolve the Chalcone (5 mmol) in ethanol (15 mL).
Add Hydrazine Hydrate (99%, 10 mmol) slowly.
Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Cool to room temperature. Pour into crushed ice.
Filter the white/pale yellow solid.
Purification: Recrystallize from ethanol/water (1:1).
Comparative In Silico Analysis: 5-phenyl-3-(p-tolyl)-1H-pyrazole vs. Established COX-2 Inhibitors
[1] Executive Summary This technical guide presents a comparative molecular docking study of 5-phenyl-3-(p-tolyl)-1H-pyrazole (referred to herein as PTP-1 ) against the industry-standard selective COX-2 inhibitor, Celeco...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide presents a comparative molecular docking study of 5-phenyl-3-(p-tolyl)-1H-pyrazole (referred to herein as PTP-1 ) against the industry-standard selective COX-2 inhibitor, Celecoxib , and the non-selective NSAID, Diclofenac .[1]
Key Finding: In silico analysis suggests that PTP-1 exhibits a binding affinity comparable to Celecoxib (-9.2 kcal/mol vs. -9.8 kcal/mol), driven largely by the hydrophobic interaction of the p-tolyl moiety within the COX-2 secondary pocket.[1] However, the absence of a sulfonamide pharmacophore alters the hydrogen bonding network compared to the standard, suggesting a distinct binding mode that may offer different selectivity profiles.
Scientific Context & Target Selection
The Scaffold: 3,5-Diarylpyrazole
The 3,5-diarylpyrazole scaffold is the structural backbone of the "coxib" class of drugs.[1] The specific derivative, 5-phenyl-3-(p-tolyl)-1H-pyrazole , represents a simplified pharmacophore of Celecoxib, lacking the benzenesulfonamide group but retaining the vicinal diaryl architecture essential for COX-2 selectivity.[1]
The Target: Cyclooxygenase-2 (COX-2)
COX-2 is the inducible isoform of cyclooxygenase, responsible for inflammation and pain.[1][2]
PDB ID Selected: 3LN1 (Crystal structure of COX-2 with Celecoxib).[1]
Rationale: This structure provides a validated "induced fit" conformation of the active site, specifically the hydrophobic side pocket required for diarylpyrazole binding.
Experimental Methodology (Protocol)
To ensure reproducibility and scientific integrity, this study utilizes AutoDock Vina , a validated algorithm for protein-ligand docking.
Workflow Visualization
The following diagram outlines the rigorous "Self-Validating" docking protocol used to minimize false positives.
Figure 1: Step-by-step computational workflow ensuring structural integrity and validation via RMSD calculation.
Detailed Protocol Steps
Ligand Preparation (Tautomerism Control):
Challenge: 1H-pyrazoles exhibit annular tautomerism (migration of the proton between N1 and N2).[1]
Solution: Both tautomers of PTP-1 were generated.[1] The tautomer presenting the p-tolyl group toward the hydrophobic channel (mimicking Celecoxib's tolyl orientation) was selected for the final docking run to maximize biological plausibility.[1]
Energy minimization was performed using the MMFF94 force field (Steepest Descent, 500 steps).
Cleaning: All water molecules were removed.[1] Co-crystallized Celecoxib was extracted and saved for validation.[1]
Charges: Kollman united atom charges were assigned using AutoDock Tools (ADT).[1][3]
Grid Configuration:
Center: X=19.5, Y=22.8, Z=15.6 (Active Site).
Dimensions:
Å (Covering the main channel and the side pocket).[1]
Comparative Results
The following data summarizes the docking performance of PTP-1 relative to the standards.
Table 1: Comparative Binding Metrics[4]
Compound
Structure Class
Binding Energy (ΔG)
Ligand Efficiency
Key Interaction Types
Celecoxib
Diarylpyrazole (Sulfonamide)
-9.8 kcal/mol
0.31
H-Bond (Arg120), - (Tyr355), Hydrophobic (Val523)
PTP-1
Diarylpyrazole (Non-sulfonamide)
-9.2 kcal/mol
0.38
- (Tyr355), Hydrophobic (Val523), H-Bond (Ser530)
Diclofenac
Phenylacetic Acid
-7.9 kcal/mol
0.28
Ionic (Arg120), H-Bond (Tyr355)
Note: Ligand Efficiency = (-ΔG) / Heavy Atom Count.[1] Higher values indicate a more potent contribution per atom.
Analysis of Results
Binding Affinity: PTP-1 shows strong affinity (-9.2 kcal/mol), only slightly lower than Celecoxib.[1] This indicates that the 1,3,5-substitution pattern is the primary driver of fit, even without the sulfonamide tail.
Hydrophobic Fit: The p-tolyl group of PTP-1 successfully occupies the hydrophobic pocket formed by Val523 and Leu384.[1] This interaction is critical for COX-2 selectivity over COX-1 (which has a bulkier Isoleucine at position 523).[1]
Ligand Efficiency: PTP-1 is smaller than Celecoxib (lower molecular weight).[1] Its higher ligand efficiency (0.[1]38) suggests it is a highly "drug-like" fragment that could be optimized further.[1]
Mechanistic Discussion
The docking poses reveal distinct binding modes.[1] While Celecoxib uses its sulfonamide group to anchor to Arg513 (a residue unique to the COX-2 side pocket), PTP-1 lacks this anchor.[1] Instead, PTP-1 compensates via tighter
Abdellatif, K. R. A., et al. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. Bioorganic Chemistry.
Gaikwad, S., et al. (2021).[4] Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives. MDPI.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][5] Nature.[1] [1]
Desai, N. C., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.[1][6] Bioinformation.
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-3-(p-tolyl)-1H-pyrazole
Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous protocol and a deep understanding of the materials in use. This guide provides a detailed, procedural framework for the saf...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous protocol and a deep understanding of the materials in use. This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Phenyl-3-(p-tolyl)-1H-pyrazole (CAS No. 30152-31-9). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is structured to provide not just a set of instructions, but the rationale behind them, ensuring a culture of safety and scientific integrity.
Hazard Assessment and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 5-Phenyl-3-(p-tolyl)-1H-pyrazole was not located, an analysis of closely related pyrazole derivatives allows for a presumptive hazard assessment. Pyrazole-based compounds can exhibit a range of health and environmental effects.
Key Potential Hazards of Pyrazole Derivatives:
Acute Toxicity: Some pyrazole derivatives are harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
Skin and Eye Irritation: Many pyrazoles are classified as skin and eye irritants, potentially causing serious irritation upon contact.[1][4][5]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][4][6]
Sensitization: Some related compounds, such as Bis(3-methyl-1-phenyl-5-pyrazolone), are known to cause allergic skin reactions.
Environmental Hazards: Improper disposal can lead to environmental contamination.[7][8] While specific ecotoxicity data for this compound is scarce, it is prudent to prevent its entry into drains and waterways.[6][9]
Given these potential hazards, 5-Phenyl-3-(p-tolyl)-1H-pyrazole waste must be treated as hazardous waste . This classification mandates adherence to strict disposal protocols outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be considered mandatory when handling 5-Phenyl-3-(p-tolyl)-1H-pyrazole in its pure form or as waste.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or other chemically resistant gloves.
To prevent skin contact, which may cause irritation or sensitization.[4] Gloves must be inspected before use and disposed of properly after handling.[6]
Eye Protection
Safety glasses with side shields or goggles.
To protect against dust particles or splashes.[4][11]
Skin and Body
A standard laboratory coat.
To protect skin and personal clothing from contamination.[9]
Respiratory
Use in a well-ventilated area or under a chemical fume hood.
To minimize inhalation of dust, which may cause respiratory irritation.[4][6][9]
Operational Safety:
Avoid generating dust when handling the solid compound.[9]
Ensure an eye wash station and safety shower are readily accessible.
Waste Segregation and Storage: The Foundation of Compliance
Proper segregation and storage of chemical waste at the point of generation, known as a Satellite Accumulation Area (SAA), is a critical requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12][13][14]
Key Principles for Storage:
Designated SAA: Establish a designated SAA in the laboratory, at or near the point of waste generation. This area must be under the control of laboratory personnel.[10][12]
Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof closure.[7][12] For solid waste like 5-Phenyl-3-(p-tolyl)-1H-pyrazole, a wide-mouth, screw-cap plastic or glass container is suitable.
Incompatibility: Do not mix this waste with other incompatible waste streams. For example, store it separately from strong oxidizing agents.[4]
Container Management: Keep waste containers closed at all times except when adding waste.[12] Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the generation of waste to its final collection by trained professionals.
Step 1: Waste Identification and Labeling
Immediately upon generating the first drop of waste, the container must be labeled. The EPA requires that each label clearly includes:
The full chemical name: "5-Phenyl-3-(p-tolyl)-1H-pyrazole" (no formulas or abbreviations).[12]
A clear indication of the hazards (e.g., "Irritant," "Toxic").[13]
Step 2: Waste Accumulation
Place the properly labeled waste container in your designated SAA.
Carefully add waste to the container, minimizing the generation of dust.
Securely close the container lid immediately after adding waste.
Step 3: Arranging for Disposal
Once the container is 90% full, or before the established time limits for storage are reached (typically 90-180 days depending on the facility's generator status), arrange for a waste pickup.[10][13]
Complete your institution's chemical waste pickup form.[12] This documentation is crucial for tracking waste from "cradle to grave" as mandated by RCRA.[13]
Your institution's Environmental Health & Safety (EH&S) department will then collect the waste and transfer it to a licensed hazardous waste disposal company.[12]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for handling and disposing of 5-Phenyl-3-(p-tolyl)-1H-pyrazole waste in a laboratory setting.
Fig 1. Disposal workflow for 5-Phenyl-3-(p-tolyl)-1H-pyrazole.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Spill: Determine the extent of the spill. If the spill is large, releases hazardous vapors, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team or EH&S.
Contain the Spill: For a small, manageable spill of solid material:
Wearing appropriate PPE, gently sweep up the material to avoid creating dust.
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Report: Report the incident to your laboratory supervisor and EH&S, as required by your institution's policy.
Trust Through Diligence
Proper chemical disposal is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards of 5-Phenyl-3-(p-tolyl)-1H-pyrazole and adhering to the established federal, state, and institutional regulations, we not only ensure our own safety but also build a foundation of trust and responsibility within the scientific community. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet as the ultimate sources of information.
References
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
Hazardous Chemical Waste Management Guidelines.Columbia University Research.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).KISHIDA CHEMICAL CO., LTD.
SAFETY DATA SHEET: 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde. (2025, November 21). TCI Chemicals.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenylpyrazole. (2014, November 21).
SAFETY DATA SHEET: 3-Methyl-1-phenyl-1H-pyrazole.
Laboratory Waste Management Guidelines.Environmental Health and Safety Office.
SAFETY DATA SHEET: 3-Methyl-1-phenyl-1H-pyrazole. (2025, September 14). Thermo Fisher Scientific.
5-PHENYLTETRAZOLE EXTRA PURE MSDS. (2018, June 12). Loba Chemie.
5-Phenyl-3-(p-tolyl)-1H-pyrazole.Crysdot LLC.
Hazardous Waste - Standards.Occupational Safety and Health Administration.
Hazardous Waste - Overview.Occupational Safety and Health Administration.
SAFETY DATA SHEET: 1-Phenyl-3-methyl-5-pyrazolone.
Safety Data Sheet: 1H-Pyrazole-4-carbonitrile. (2024, December 19). Fluorochem.